3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)-

Description

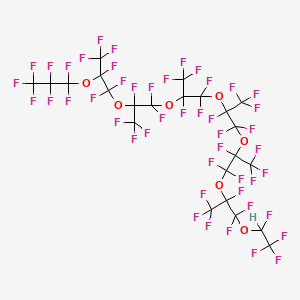

This compound is a highly fluorinated polyether characterized by a 24-carbon backbone (tetracosane) interspersed with seven oxygen atoms (heptaoxa) at positions 3,6,9,12,15,18,21. Its structure includes 29 fluorine atoms (nonacosafluoro) and six trifluoromethyl (-CF₃) groups at positions 5,8,11,14,17,20. The extensive fluorination and trifluoromethyl substitutions confer exceptional chemical inertness, thermal stability, and hydrophobicity, making it suitable for applications such as surfactants, lubricants, or coatings in extreme environments .

Properties

CAS No. |

59852-65-2 |

|---|---|

Molecular Formula |

C23HF47O7 |

Molecular Weight |

1282.2 g/mol |

IUPAC Name |

1,1,1,2,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]-3-(1,2,2,2-tetrafluoroethoxy)propane |

InChI |

InChI=1S/C23HF47O7/c24-1(2(25,26)27)71-18(59,60)4(30,11(39,40)41)73-20(63,64)6(32,13(45,46)47)75-22(67,68)8(34,15(51,52)53)77-23(69,70)9(35,16(54,55)56)76-21(65,66)7(33,14(48,49)50)74-19(61,62)5(31,12(42,43)44)72-17(57,58)3(28,29)10(36,37)38/h1H |

InChI Key |

FRXPWPKRXZUZRK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- involves multiple steps, typically starting with the preparation of the heptaoxatetracosane backbone. This backbone is then subjected to a series of reactions to introduce the fluorinated groups. Industrial production methods often involve the use of specialized fluorinating agents and controlled reaction conditions to ensure the desired degree of fluorination and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The ether linkages can be oxidized under specific conditions, leading to the formation of carbonyl-containing products.

Reduction: The fluorinated groups can be reduced, although this typically requires harsh conditions and specialized reagents.

Substitution: The fluorinated groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles

Scientific Research Applications

3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the effects of fluorination on chemical reactivity and stability.

Biology: Its unique properties make it useful in the development of fluorinated biomolecules and probes.

Medicine: It is investigated for its potential use in drug delivery systems due to its stability and ability to interact with biological membranes.

Industry: It is used in the development of advanced materials, including coatings and lubricants, due to its high thermal and chemical stability

Mechanism of Action

The mechanism of action of this compound is largely determined by its fluorinated groups and ether linkages. The fluorinated groups can interact with various molecular targets, including enzymes and receptors, altering their activity. The ether linkages provide flexibility and stability, allowing the compound to interact with a wide range of biological and chemical systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of perfluorinated polyethers (PFPEs) and fluorocarbons. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of Comparable Fluorinated Compounds

Key Differences:

Fluorination and Trifluoromethyl Groups: The target compound combines ether linkages with dense fluorination and six -CF₃ groups, enhancing solubility in both polar and nonpolar solvents compared to fully fluorinated alkanes like C₂₄F₅₀ .

Molecular Weight and Applications :

- The compound’s higher molecular weight (~1,200 g/mol) and ether backbone make it more flexible than rigid perfluorocarbons, ideal for lubricants in aerospace or semiconductor industries .

- Partially fluorinated compounds like C₂₄H₃₃F₁₇ are less inert but cheaper to synthesize, often used as intermediates .

Environmental and Regulatory Considerations: Perfluorinated alternatives like the target compound face scrutiny due to persistence, as highlighted in PFAS substitution guidelines . Non-fluorinated siloxanes (e.g., D6, MDM) are increasingly preferred for low-toxicity applications .

Research Findings and Industrial Relevance

Synthetic Challenges :

- The compound’s synthesis involves multi-step fluorination and etherification, as seen in analogous routes for azido-polyethers . Yield optimization remains critical due to side reactions during trifluoromethyl group introduction .

Performance in Extreme Conditions :

- Fluorinated polyethers exhibit superior performance in oxidative and high-temperature environments (>200°C) compared to hydrocarbon-based lubes .

Analytical Characterization :

- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for confirming fluorine distribution and structural integrity, as demonstrated in related fluorinated fatty acid derivatives .

Emerging Alternatives :

- Siloxanes and branched hydrocarbons are being explored to replace PFPEs in response to regulatory pressures .

Biological Activity

The compound 3,6,9,12,15,18,21-Heptaoxatetracosane, 1,1,1,2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-nonacosafluoro-5,8,11,14,17,20-hexakis(trifluoromethyl)- is a complex fluorinated ether with significant implications in biological systems. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings and data.

Structural Characteristics

- Chemical Formula : C32H66O8

- Molecular Weight : 578.86 g/mol

- Functional Groups : Contains multiple ether linkages and trifluoromethyl groups contributing to its unique properties.

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Overview of Biological Effects

Research indicates that compounds similar to 3,6,9,12,... exhibit a range of biological activities including potential toxicity and effects on cellular mechanisms. Below is a summary of notable findings:

-

Toxicity Profiles : The compound has been associated with various toxicological effects including teratogenicity and carcinogenicity. A study reported probabilities for these activities as follows:

Activity Type Probability (Pa) Teratogen 0.534 Carcinogenic 0.571 Embryotoxic 0.495

These values indicate a significant risk associated with exposure to the compound .

Case Studies

- Fluorinated Compounds and Human Health :

- Environmental Impact :

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics which influence its interaction with biological membranes and proteins:

- Cell Membrane Interaction : The presence of multiple fluorinated groups enhances membrane permeability but may disrupt normal cellular functions.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

In Silico Predictions

Recent computational studies have been employed to predict the biological activity spectra of this compound. The following table summarizes predicted activities based on structural analysis:

| Predicted Activity | Probability (Pa) |

|---|---|

| Cytotoxicity | 0.495 |

| Mutagenicity | 0.130 |

| Sedative Effects | 0.390 |

These predictions suggest that the compound may exert significant biological effects at certain concentrations .

Experimental Studies

Laboratory experiments have been conducted to assess the cytotoxic effects of similar compounds on various cell lines:

- Cell Line Testing : Studies demonstrated that exposure to fluorinated ethers resulted in varying degrees of cytotoxicity across different human tumor cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.